molecular formula C10H15N3 B15297175 2-cyclobutyl-N,4-dimethylpyrimidin-5-amine

2-cyclobutyl-N,4-dimethylpyrimidin-5-amine

Cat. No.: B15297175
M. Wt: 177.25 g/mol
InChI Key: VTLGWHZTDFEWLJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-N,4-dimethylpyrimidin-5-amine is an organic compound belonging to the class of aminopyrimidines These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-N,4-dimethylpyrimidin-5-amine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclobutyl and dimethyl groups. One common method involves the reaction of cyclobutylamine with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-N,4-dimethylpyrimidin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Cyclobutyl-N,4-dimethylpyrimidin-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N,4-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-N,5-dimethylpyrimidin-4-amine
  • N-cyclobutyl-4,6-dimethylpyrimidin-2-amine

Uniqueness

2-Cyclobutyl-N,4-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the cyclobutyl group can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclobutyl-N,4-dimethylpyrimidin-5-amine

InChI

InChI=1S/C10H15N3/c1-7-9(11-2)6-12-10(13-7)8-4-3-5-8/h6,8,11H,3-5H2,1-2H3

InChI Key

VTLGWHZTDFEWLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1NC)C2CCC2

Origin of Product

United States

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